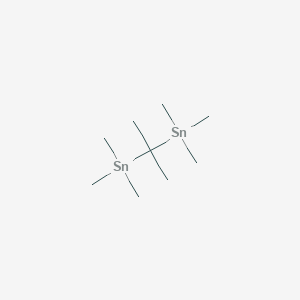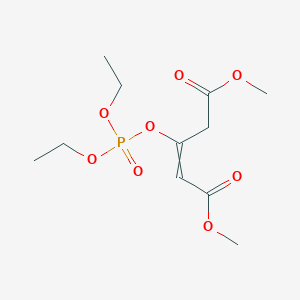
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is an organic compound with a complex structure that includes ester and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor, such as a pentenedioic acid derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in the synthesis include diethyl phosphite, dimethyl sulfate, and a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Oxidation: The compound can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces diethoxyphosphinyloxy-pentenedioic acid.
Oxidation: Forms phosphonate derivatives.
Substitution: Results in various substituted esters depending on the reagents used.
科学的研究の応用
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. The ester and phosphonate groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the phosphonate group.
Diethyl phosphite: Contains the phosphonate group but lacks the ester functionality.
Methyl acetoacetate: Another ester with different reactivity due to the presence of a ketone group.
Uniqueness
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is unique due to the combination of ester and phosphonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
50708-20-8 |
|---|---|
分子式 |
C11H19O8P |
分子量 |
310.24 g/mol |
IUPAC名 |
dimethyl 3-diethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C11H19O8P/c1-5-17-20(14,18-6-2)19-9(7-10(12)15-3)8-11(13)16-4/h7H,5-6,8H2,1-4H3 |
InChIキー |
YGFYXQXOXCSYJW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OC(=CC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


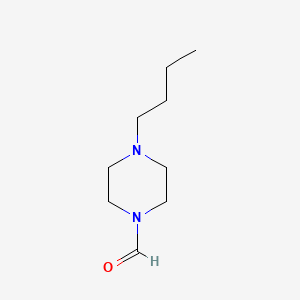

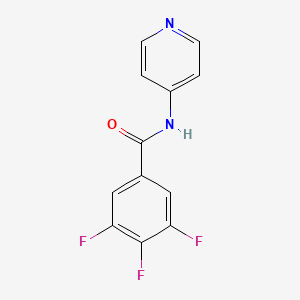
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
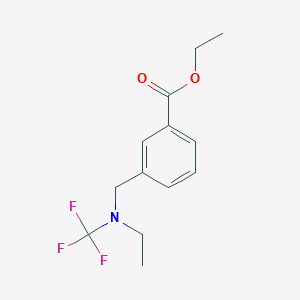
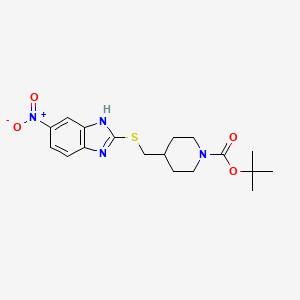
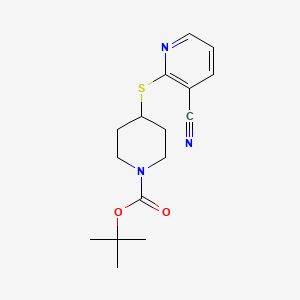
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
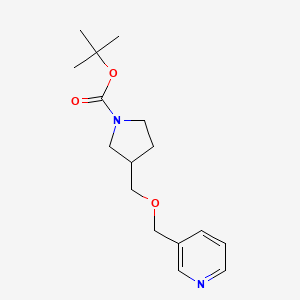
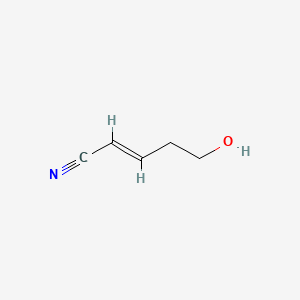
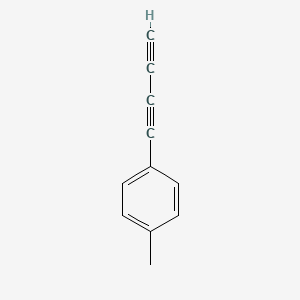
![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)
